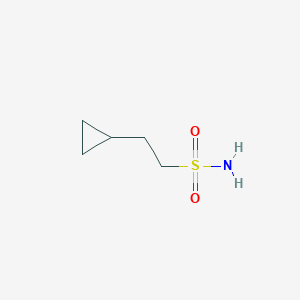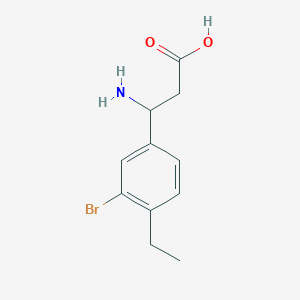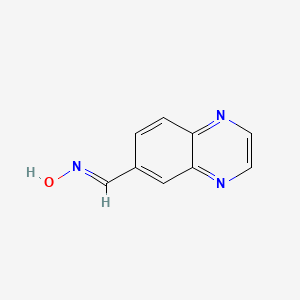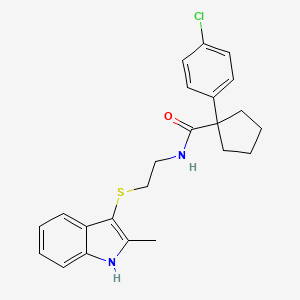
(4-(pyrrolidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This section aims to provide an overview of compounds with similar structural features or functional groups, focusing on their synthesis, analysis, and properties. Notably, these compounds, such as boric acid ester intermediates with benzene rings and various thiazole, imidazole, and pyrazole derivatives, demonstrate a wide range of biological and chemical activities, underlying the importance of detailed study on such molecules.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step substitution reactions, starting with specific core structures and introducing various functional groups through reactions such as diazotization and coupling with active compounds. For example, boric acid ester intermediates are obtained through a three-step substitution reaction, highlighting the complexity and precision required in synthetic organic chemistry (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds is confirmed using techniques like FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. DFT calculations are utilized to optimize molecular structures and compare them with experimental data, ensuring accuracy in understanding the compounds' conformations and electronic structures (Huang et al., 2021).
Chemical Reactions and Properties
Compounds with structural similarities undergo various chemical reactions, forming new derivatives with potential biological activities. These reactions include condensation, diazotization, and coupling with different active –CH2- containing compounds. The outcomes of such reactions expand the chemical space of these molecules, offering new avenues for research and application (Attaby et al., 2006).
Physical Properties Analysis
Physical properties, including crystal structure, thermal stability, and solubility, are crucial for understanding how these compounds behave in different environments and their suitability for various applications. X-ray diffraction studies and thermal analyses provide insights into the compounds' stability and reactivity under different conditions.
Chemical Properties Analysis
The chemical properties, such as reactivity, bonding characteristics, and interaction with biological targets, are determined through experimental and theoretical methods. Molecular docking studies, for instance, help predict the interaction between synthesized compounds and specific proteins, offering insights into potential biological activities and mechanisms of action (Bashandy, 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Optical Properties
One study describes the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives , which were analyzed for their optical properties. These compounds showed significant Stokes' shift range, indicating potential applications in luminescent materials (Volpi et al., 2017).
Antimicrobial and Antimycobacterial Activities
Another research effort focused on the synthesis of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones and evaluated their antimicrobial and antimycobacterial activities. These compounds exhibited promising activity, suggesting potential therapeutic applications (Narasimhan et al., 2011).
Anticonvulsant Agents
A different study synthesized (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blockers and anticonvulsant agents. The compounds showed high potency in the maximal electroshock (MES) test, indicating their potential as anticonvulsant drugs (Malik & Khan, 2014).
Tubulin Polymerization Inhibitors
Further research introduced (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates as tubulin polymerization inhibitors. These conjugates showed considerable antiproliferative activity on various cancer cell lines, highlighting their potential as cancer therapeutic agents (Mullagiri et al., 2018).
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, the compound would interact with its targets, leading to changes in the targets’ function. The presence of a pyrrolidine ring could potentially enhance the compound’s binding affinity to its targets .
Biochemical Pathways
The specific biochemical pathways affected by the compound would depend on its targets. Compounds containing a pyrrolidine ring have been found to have various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. The presence of a pyrrolidine ring could potentially enhance the compound’s bioavailability .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-pyrrolidin-1-ylsulfonylphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O3S2/c23-22(24,25)18-5-3-4-16(14-18)15-32-21-26-10-13-28(21)20(29)17-6-8-19(9-7-17)33(30,31)27-11-1-2-12-27/h3-9,14H,1-2,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFCLUTZVWUAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(pyrrolidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2489306.png)





![N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride](/img/structure/B2489319.png)

![1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489321.png)
![N-(3,4-dimethylphenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide](/img/structure/B2489322.png)
![2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride](/img/structure/B2489323.png)

![2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2489325.png)